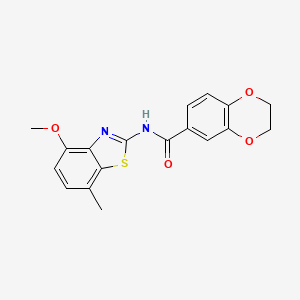
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of intermediate products and the application of specific reaction conditions. While the direct synthesis of "N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is not detailed in the retrieved documents, related compounds have been synthesized through various organic reactions, including the Claisen type reaction and Suzuki−Miyaura reaction, indicating the potential methodologies that could be applied for its synthesis (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its chemical behavior and interactions. X-ray crystallography, spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly used for this purpose. For instance, the crystal and molecular structures of related benzothiazole and benzodioxine derivatives have been elucidated, providing insights into their geometric configurations, intermolecular interactions, and potential reactive sites (Richter et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving "N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" and its derivatives can be diverse, including substitutions, additions, and cyclization reactions. These reactions are influenced by the compound's functional groups and the conditions under which they are carried out. The synthesis and reactivity of similar benzothiazole and benzodioxine compounds have been extensively studied, indicating a wide range of possible chemical transformations (Gein et al., 2017).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. For closely related compounds, X-ray diffraction analysis has revealed detailed crystallographic information, contributing to a deeper understanding of their physical state and stability under various conditions (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of "N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" are closely related to its structure, affecting its reactivity, stability, and interaction with other molecules. Studies on similar compounds have focused on their electrophilic and nucleophilic reaction sites, potential for hydrogen bonding, and susceptibility to oxidation and reduction reactions. These studies provide a foundation for predicting the behavior of the compound in various chemical environments (Demir et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with structural features similar to "N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" have been synthesized and studied for various biological activities:
Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for in vivo diuretic activity. Among these, a compound with the benzothiazole moiety showed promising diuretic effects, suggesting potential research applications in kidney function and fluid balance studies (Yar & Ansari, 2009).
Antitumor Activity : A series of compounds including 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and their antitumor activity was investigated. Some derivatives exhibited significant ability to inhibit the in vitro growth of human tumor cells, highlighting their potential as leads for developing new anticancer drugs (Ostapiuk, Frolov, & Matiychuk, 2017).
Antiemetic and Gastroprokinetic Activities : A novel series of compounds with the benzotriazole moiety, similar in structure to the query compound, were prepared and found to have potent antiemetic and gastroprokinetic activities. This suggests potential applications in managing gastrointestinal disorders and side effects of treatments like chemotherapy (Hirokawa et al., 1998).
Antimicrobial Activity : New pyridine derivatives synthesized from 2-amino substituted benzothiazoles showed variable and modest antimicrobial activity against investigated bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10-3-5-13(22-2)15-16(10)25-18(19-15)20-17(21)11-4-6-12-14(9-11)24-8-7-23-12/h3-6,9H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQVDCNTVXUKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

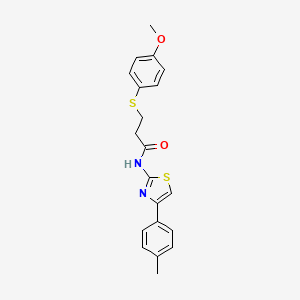
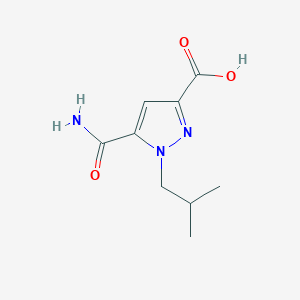
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

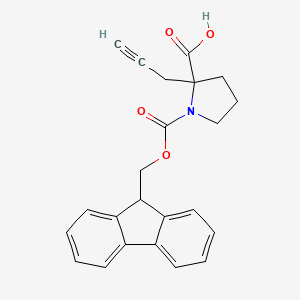
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)



![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)
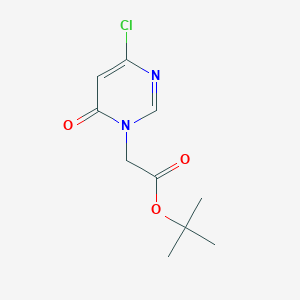
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)